molecular formula C12H15ClO4 B7817022 5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole

5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole

Cat. No.: B7817022
M. Wt: 258.70 g/mol
InChI Key: XFGYZZTVUYUDKJ-UHFFFAOYSA-N
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Description

5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a chloropropyl group and two methoxy groups attached to a benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole typically involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with 2-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and higher yields. The purification process may involve crystallization or distillation techniques to separate the desired compound from impurities .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGYZZTVUYUDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1OC)OCO2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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